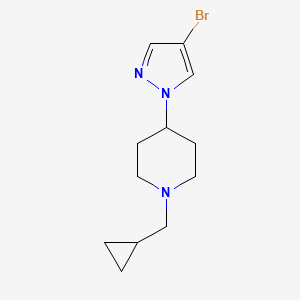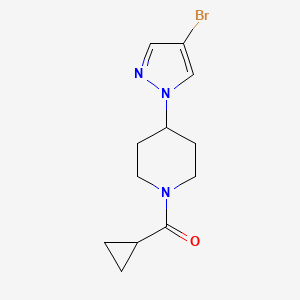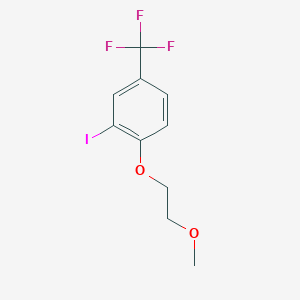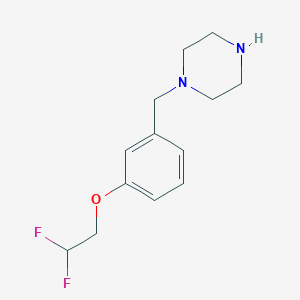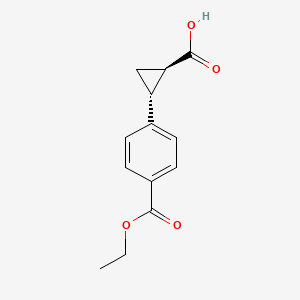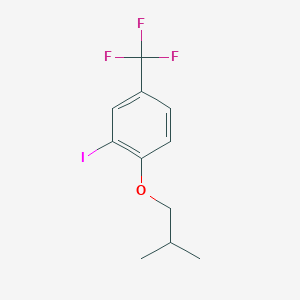![molecular formula C15H17BF3NO3 B8131322 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B8131322.png)
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile is a complex organic compound that features a boronate ester group and a trifluoroethoxy substituent on a benzonitrile core. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile typically involves the following steps:
Formation of the Boronate Ester: This can be achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the aromatic ring with trifluoroethanol.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Reducing Agents: Like lithium aluminum hydride for nitrile reduction.
Major Products
Phenol Derivatives: From oxidation reactions.
Amines: From reduction of the nitrile group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Used in the synthesis of complex organic molecules.
Material Science: As a building block for polymers and advanced materials.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: For attaching bioactive molecules to surfaces or other biomolecules.
Industry
Agricultural Chemicals: As intermediates in the synthesis of pesticides and herbicides.
Electronics: In the production of organic semiconductors and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boronate Ester Group: Participates in cross-coupling reactions by forming a transient boronate complex with palladium.
Trifluoroethoxy Group: Provides electron-withdrawing effects that can influence the reactivity of the aromatic ring.
Nitrile Group: Can act as a ligand in coordination chemistry or be transformed into other functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile: Lacks the trifluoroethoxy group.
4-(2,2,2-Trifluoroethoxy)-benzonitrile: Lacks the boronate ester group.
Uniqueness
The presence of both the boronate ester and trifluoroethoxy groups in 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile makes it a versatile intermediate for various synthetic applications, offering unique reactivity and functionalization options compared to its simpler analogs.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO3/c1-13(2)14(3,4)23-16(22-13)11-7-10(8-20)5-6-12(11)21-9-15(17,18)19/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQBAFIXTLOHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8131239.png)
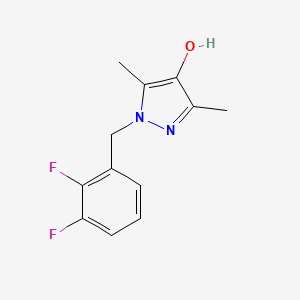
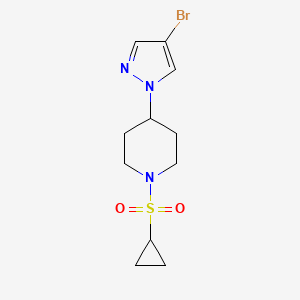
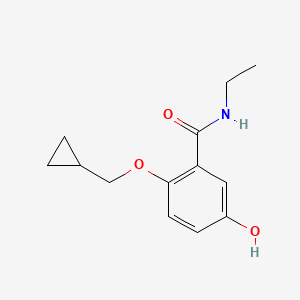
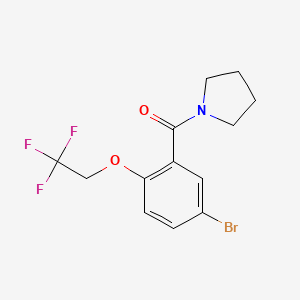

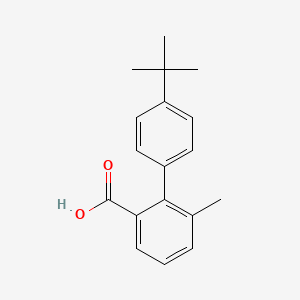
![4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B8131280.png)
